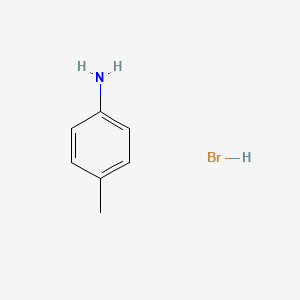
Benzenamine, 4-methyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methyl-, hydrobromide is an organic compound with the molecular formula C7H10BrN. It is a derivative of benzenamine (aniline) where a methyl group is attached to the fourth position of the benzene ring, and it forms a hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-, hydrobromide typically involves the bromination of 4-methylbenzenamine. The process can be carried out using hydrobromic acid in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactors where 4-methylbenzenamine is reacted with hydrobromic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Nitrobenzenes or nitrosobenzenes.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzenes depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 4-methyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methyl-, hydrobromide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the hydrobromide group is replaced by other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions.
Comparison with Similar Compounds
Benzenamine, 4-methyl-, hydrobromide can be compared with other similar compounds such as:
Benzenamine, 4-bromo-: Similar in structure but with a bromine atom instead of a methyl group.
Benzenamine, 4-chloro-: Contains a chlorine atom at the fourth position.
Benzenamine, 4-nitro-: Has a nitro group at the fourth position.
Uniqueness
The presence of the methyl group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity and interactions in various chemical processes.
Properties
CAS No. |
67614-05-5 |
|---|---|
Molecular Formula |
C7H10BrN |
Molecular Weight |
188.06 g/mol |
IUPAC Name |
4-methylaniline;hydrobromide |
InChI |
InChI=1S/C7H9N.BrH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H |
InChI Key |
IEVJRILXSBLXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















